molecular formula C18H18ClN5O3S B2982148 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 880805-35-6

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No. B2982148
CAS RN: 880805-35-6
M. Wt: 419.88
InChI Key: LPRZKEIKCSWNQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an acetamide group (-NHCOCH3), a sulfanyl group (-SH), a 1,2,4-triazole ring, and a dimethoxyphenyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry where similar structures are often found in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms, and a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups (-OCH3) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Biochemical and Pharmacokinetic Studies

Compounds structurally related to the specified molecule have been studied for various pharmacokinetic properties and biochemical responses. For instance, high-resolution liquid chromatography has been utilized to analyze the metabolism of acetaminophen, revealing insights into its metabolic pathways and the formation of specific metabolites (Mrochek, Katz, Christie, & Dinsmore, 1974). Such studies are foundational for understanding how structurally related compounds may be metabolized in the body, offering a basis for further research into specific therapeutic applications and safety profiles.

Pharmacological Effects and Mechanisms

The pharmacological effects and mechanisms of action have been extensively explored in compounds with similarities to the chemical . Research into various analogs has shed light on their potential anti-inflammatory, analgesic, and antipyretic properties, along with their mechanisms of action at the molecular level. For example, studies on acetaminophen and its metabolites have highlighted the roles of specific biochemical pathways in mediating its effects (J. Rocha et al., 2005). This line of inquiry is crucial for identifying potential therapeutic targets and optimizing drug efficacy while minimizing adverse reactions.

Toxicological Assessments

Toxicological evaluations are integral to the development and application of new pharmacological agents. Research has been conducted on the toxicological profiles of various compounds, including studies on overdose scenarios and the biochemical responses induced by toxic substances. These studies provide vital information on the safety and risk factors associated with the use of chemical compounds, including potential hepatic and renal effects (Osterloh, Lotti, & Pond, 1983). Understanding the toxicological aspects of similar compounds can guide the safe use of new drugs and inform clinical management strategies in cases of overdose or adverse reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the biological target it’s designed to interact with .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. It could also involve studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-8-3-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-12(19)5-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRZKEIKCSWNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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